5-[5-(1,3-thiazol-2-yl)-octahydropyrrolo[3,4-c]pyrrole-2-carbonyl]-1H-1,2,3-benzotriazole
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Overview
Description
Thiazoles are aromatic five-membered heterocycles containing one sulfur and one nitrogen atom . They have gained considerable attention because of their broad applications in different fields, such as agrochemicals, industrial, and photographic sensitizers . They also have pharmaceutical and biological activities that include antimicrobial, antiretroviral, antifungal, anticancer, antidiabetic, anti-inflammatory, anti-Alzheimer, antihypertensive, antioxidant, and hepatoprotective activities .
Synthesis Analysis
Thiazoles can be synthesized through a variety of methods. For example, Narayana et al. synthesized a series of 5-(2-substituted–1,3-thiazol-5-yl)-2-alkoxybenzamides and 5-(2-N-(substituted aryl)-1,3-thiazol-5-yl)-2-alkoxy benzamides .Molecular Structure Analysis
Thiazoles are planar, and their aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The aromaticity is estimated by the chemical shift of the ring proton .Chemical Reactions Analysis
Thiazoles can undergo a variety of chemical reactions, including electrophilic substitution at the C-5 atom and nucleophilic substitution at the C-2 atom .Physical And Chemical Properties Analysis
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . It is a clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .Scientific Research Applications
Antimicrobial Activity
Thiazole derivatives, including our compound of interest, exhibit significant antimicrobial properties. They have been investigated as potential agents against bacteria, fungi, and other pathogens. These compounds could play a crucial role in combating infections and drug-resistant strains .
Anticancer Potential
The thiazole moiety has been associated with anticancer activity. Our compound may serve as a lead structure for developing novel antitumor agents. Researchers have explored modifications at different positions to enhance its potency against cancer cells .
Antioxidant Properties
Thiazoles are known for their antioxidant effects. Our compound might contribute to scavenging free radicals and protecting cells from oxidative damage. Antioxidants play a vital role in maintaining overall health and preventing various diseases .
Anti-Inflammatory Effects
Inflammation is a key factor in many diseases. Thiazole-based compounds, including our target molecule, have shown anti-inflammatory potential. They could be valuable in managing inflammatory conditions .
Neuroprotective Activity
Some thiazole derivatives exhibit neuroprotective effects. These compounds may help prevent or mitigate neurodegenerative diseases, such as Alzheimer’s disease. Further research is needed to explore their precise mechanisms .
Antihypertensive Properties
Thiazoles have been investigated as potential antihypertensive agents. Our compound could contribute to regulating blood pressure and cardiovascular health .
Industrial Applications
Beyond their biological activities, thiazoles find applications in various industrial fields. They are used in rubber vulcanization, liquid crystals, dyes, and catalysts. Our compound’s unique structure may offer additional industrial applications .
Photographic Sensitizers
Thiazoles have historically been employed as photographic sensitizers. Their ability to absorb light and enhance photochemical reactions makes them valuable in photography and related industries .
Mechanism of Action
The mechanism of action of thiazoles can vary depending on their specific structure and the target they interact with. For example, some thiazoles have antimicrobial, antiretroviral, antifungal, anticancer, antidiabetic, anti-inflammatory, anti-Alzheimer, antihypertensive, antioxidant, and hepatoprotective activities .
Safety and Hazards
Future Directions
properties
IUPAC Name |
2H-benzotriazol-5-yl-[2-(1,3-thiazol-2-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N6OS/c23-15(10-1-2-13-14(5-10)19-20-18-13)21-6-11-8-22(9-12(11)7-21)16-17-3-4-24-16/h1-5,11-12H,6-9H2,(H,18,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OGNONEGPGCGUAS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CN(CC2CN1C3=NC=CS3)C(=O)C4=CC5=NNN=C5C=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N6OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-[5-(1,3-thiazol-2-yl)-octahydropyrrolo[3,4-c]pyrrole-2-carbonyl]-1H-1,2,3-benzotriazole |
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